1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine 1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354935
InChI: InChI=1S/C17H20FN3O2S/c18-16-1-3-17(4-2-16)24(22,23)21-13-11-20(12-14-21)10-7-15-5-8-19-9-6-15/h1-6,8-9H,7,10-14H2
SMILES:
Molecular Formula: C17H20FN3O2S
Molecular Weight: 349.4 g/mol

1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine

CAS No.:

Cat. No.: VC16354935

Molecular Formula: C17H20FN3O2S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine -

Specification

Molecular Formula C17H20FN3O2S
Molecular Weight 349.4 g/mol
IUPAC Name 1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine
Standard InChI InChI=1S/C17H20FN3O2S/c18-16-1-3-17(4-2-16)24(22,23)21-13-11-20(12-14-21)10-7-15-5-8-19-9-6-15/h1-6,8-9H,7,10-14H2
Standard InChI Key DBYWBSVSDGFLOH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Fluorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine (C₁₇H₂₀FN₃O₂S) is a synthetic piperazine derivative with a molecular weight of 349.4 g/mol. Its IUPAC name, 1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine, reflects the sulfonyl group at the 4-position of the fluorobenzene ring and the pyridinylethyl substituent on the piperazine nitrogen. The canonical SMILES string (C1CN(CCN1CCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F) encodes its connectivity, while the InChIKey (DBYWBSVSDGFLOH-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Crystallographic and Stereochemical Features

PropertyValue
Molecular FormulaC₁₇H₂₀FN₃O₂S
Molecular Weight349.4 g/mol
IUPAC Name1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine
Topological Polar Surface Area85.3 Ų (estimated)
Hydrogen Bond Donors/Acceptors1 donor, 6 acceptors

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • N-Sulfonylation: Piperazine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(4-fluorobenzenesulfonyl)piperazine.

  • Alkylation: The secondary amine of the sulfonylated piperazine undergoes nucleophilic substitution with 2-(pyridin-4-yl)ethyl bromide or a similar electrophile.

Purification is achieved through column chromatography, with final characterization via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) .

Spectroscopic Signatures

  • ¹H NMR: Key signals include aromatic protons from the fluorobenzene (δ 7.6–7.8 ppm) and pyridine (δ 8.4–8.6 ppm) moieties, alongside piperazine methylene groups (δ 2.5–3.5 ppm) .

  • FT-IR: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced macrophage models, derivatives with fluorobenzenesulfonyl groups inhibit pro-inflammatory cytokines:

  • IL-6 suppression: 58% at 10 µM

  • TNF-α reduction: 42% at 10 µM
    Electron-withdrawing substituents (e.g., -F, -CF₃) enhance activity by stabilizing charge-transfer complexes with Toll-like receptor 4 (TLR4) .

Table 2: Biological Activity Profile of Selected Analogues

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
4-Fluorobenzenesulfonyl5842
4-Nitrobenzenesulfonyl7163
4-Cyanobenzenesulfonyl6859

Pharmacological Applications and Target Engagement

Neurotransmitter Receptor Modulation

The piperazine scaffold exhibits affinity for serotonin (5-HT₁A: Kᵢ = 120 nM) and dopamine (D₂: Kᵢ = 340 nM) receptors, suggesting potential in neuropsychiatric disorders . Molecular docking simulations predict the pyridinylethyl side chain occupies the orthosteric binding pocket, while the sulfonyl group stabilizes extracellular loop interactions .

Enzyme Inhibition

Preliminary data indicate inhibition of acetylcholinesterase (AChE: IC₅₀ = 5.8 µM) and cyclooxygenase-2 (COX-2: IC₅₀ = 12.3 µM), linking the compound to Alzheimer’s disease and inflammation pathways .

Future Directions and Optimization Strategies

Structure-Activity Relationship (SAR) Insights

  • Piperazine modification: Replacing the ethyl linker with propyl groups improves blood-brain barrier penetration (logP increase from 2.1 to 3.4) .

  • Sulfonyl substituents: Electron-deficient aryl groups (e.g., -NO₂, -CN) enhance anti-inflammatory potency but may increase cytotoxicity .

Clinical Translation Challenges

  • Pharmacokinetics: Moderate aqueous solubility (0.12 mg/mL) and plasma protein binding (89%) necessitate prodrug strategies.

  • Toxicology: Ames test results are negative for mutagenicity, but hepatotoxicity risks (ALT elevation at 50 mg/kg) require further evaluation.

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